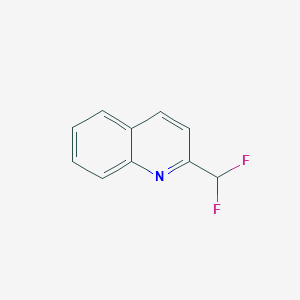

2-(Difluoromethyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSLQVUFNFDCGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599429 | |

| Record name | 2-(Difluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075184-01-8 | |

| Record name | 2-(Difluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Difluoromethyl Quinoline and Analogous Structures

Historical Context of Quinoline (B57606) Synthesis Relevant to Fluorinated Analogues

The journey to synthesize complex fluorinated quinolines is built upon a rich history of classical annulation reactions. These foundational methods, while often requiring harsh conditions, provided the fundamental framework for constructing the quinoline core. nih.govmdpi.comiipseries.org

Classical Annulation Reactions and Their Adaptations

Several named reactions have become synonymous with quinoline synthesis, each offering a different route to the bicyclic system and lending itself to adaptation for the synthesis of fluorinated derivatives. iipseries.orgwikipedia.orgtandfonline.com

The Skraup synthesis , first reported in 1880, involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. nih.govwikipedia.org While known for its often-violent nature, modifications using milder oxidizing agents like arsenic acid or the presence of ferrous sulfate (B86663) have made it more manageable. wikipedia.org This method and its variations have been adapted for the synthesis of fluorinated quinolines by utilizing fluorinated anilines as starting materials. scispace.comresearchgate.net

The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines. nih.govwikipedia.org This reaction is catalyzed by acids and has been a workhorse in quinoline synthesis. wikipedia.orgresearchgate.net The condensation of anilines with α,β-unsaturated carbonyl compounds provides a versatile entry to various quinoline derivatives. researchgate.net

The Combes quinoline synthesis , reported in 1888, involves the condensation of anilines with β-diketones under acidic conditions. wikipedia.orgresearchgate.net This method is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org The regioselectivity of the Combes reaction can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone, a feature that has been exploited in the synthesis of trifluoromethyl-substituted quinolines. wikipedia.org

Other notable classical methods include the Conrad-Limpach synthesis from anilines and β-ketoesters, the Gould-Jacobs reaction starting with aniline and ethyl ethoxymethylenemalonate, and the Friedländer synthesis , which condenses a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group. wikipedia.orgmdpi.comacs.org

Evolution of Quinoline Synthetic Routes

While classical methods laid the groundwork, the evolution of quinoline synthesis has been marked by the development of more efficient and milder reaction conditions. This includes the use of microwave irradiation, ionic liquids, and various catalysts to improve yields and reduce reaction times. nih.govtandfonline.com For instance, microwave-assisted Skraup reactions have been shown to be more efficient. nih.gov The development of metal-free synthetic routes has also been a significant area of focus, aiming to reduce the environmental impact of these syntheses. nih.govmdpi.com These advancements have broadened the scope of accessible quinoline derivatives, including those with sensitive functional groups like the difluoromethyl moiety.

Targeted Synthesis of 2-(Difluoromethyl)quinoline

The direct synthesis of this compound has been approached through various strategies, often involving the construction of the quinoline ring with the difluoromethyl group already in place or introduced at a late stage. One method involves the intramolecular SN2' reaction of α-trifluoromethylstyrenes bearing an imine moiety. This approach, catalyzed by a combination of a cyanide source and a non-nucleophilic base, allows for the formation of 4-(difluoromethyl)quinolines. oup.com

A more direct approach to 2-substituted quinolines involves the reaction of anilines with α,β-unsaturated ketones. For instance, the condensation of anilines with α,β-unsaturated trifluoromethyl ketones in the presence of trichloroacetic acid has been shown to yield 2-trifluoromethyl quinolines. researchgate.net Adapting such methods with appropriate difluoromethylated precursors is a viable strategy for the synthesis of this compound.

Another strategy involves the cyclization of ketimines derived from 2-(trifluoromethyl)anilines and aryl methyl ketones, mediated by strong bases, to produce 2-aryl-4-substituted quinolines. acs.org While this yields a trifluoromethylated product, the underlying principle of cyclizing a pre-fluorinated aniline derivative is applicable to the synthesis of difluoromethylated analogues.

C-H Difluoromethylation Strategies for Quinolines

The direct introduction of a difluoromethyl group onto a pre-formed quinoline ring via C-H activation is a highly desirable and atom-economical approach. oaji.netvjst.vn This area of research has seen significant progress, with methods emerging for the selective difluoromethylation at various positions of the quinoline nucleus.

Direct C-2 Difluoromethylation Approaches

The C-2 position of quinoline is electronically deficient and thus a prime target for nucleophilic or radical attack. Several methods have been developed to exploit this reactivity for direct difluoromethylation.

One prominent strategy involves the generation of the difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the quinoline ring. Reagents such as zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) have been developed for this purpose. nih.govscispace.com In the presence of an oxidant like tert-butyl hydroperoxide, these reagents generate the •CF₂H radical, which can then functionalize electron-deficient heterocycles like quinoline, often with high regioselectivity for the C-2 position. nih.govscispace.com

Photocatalysis has also emerged as a powerful tool for C-H difluoromethylation. acs.orgchemrxiv.org Visible-light-mediated processes using photocatalysts can generate difluoromethyl radicals from sources like sodium difluoromethanesulfinate (NaSO₂CF₂H) under mild conditions. acs.org These methods have been successfully applied to the difluoromethylation of various heterocycles, including quinolines.

Emerging C-3 Difluoromethylation Methodologies

While C-2 and C-4 difluoromethylation of quinolines are more established, direct C-3 difluoromethylation has remained a significant challenge due to the electronic nature of this position. oaji.netvjst.vn However, recent research has begun to address this gap.

A novel method for direct C-3 difluoromethylation has been developed, opening new avenues for accessing previously inaccessible quinoline derivatives. oaji.netvjst.vnvjol.info.vn This breakthrough is significant for medicinal chemistry, as it allows for the exploration of a new chemical space for drug design. oaji.netvjst.vn The specific conditions and reagents for this transformation are a key focus of ongoing research.

C-4 Difluoromethylation and Difluoroalkylation Techniques

Achieving site-selective functionalization of heterocycles like quinoline is a formidable challenge in synthetic chemistry. The C-4 position of the quinoline ring is particularly important from a medicinal chemistry perspective. Recently, a light-driven, C4-selective fluoroalkylation method for azines, including quinolines, has been developed that avoids the need for an external photocatalyst. chemrxiv.orgresearchgate.net

This technique utilizes N-aminopyridinium salts in combination with readily available sulfinates as fluoroalkyl sources. chemrxiv.org The reaction is believed to proceed through the formation of an electron donor-acceptor (EDA) complex. This approach has demonstrated high regioselectivity for the C-4 position. For instance, the difluoromethylation of quinoline using this method yielded the C-4 product with exceptional selectivity over the C-2 product (ratio > 99:1) and a high isolated yield of 96%. chemrxiv.org

The method's versatility extends to various substituted quinolines. Substrates with phenyl, methyl, methoxy (B1213986), and halide groups have been shown to react smoothly, demonstrating broad functional group tolerance. chemrxiv.org The mild reaction conditions, conducted at room temperature under visible light irradiation, preserve sensitive functional groups like iodo and bromo, which are valuable for subsequent cross-coupling reactions. chemrxiv.org

A comparative analysis with conventional radical-mediated C-H difluoromethylation methods, such as those using N-oxide pyridinium (B92312) salts or Minisci-type acidified azines, highlighted the superior C-4 selectivity of the N-aminopyridinium salt approach. chemrxiv.org

Table 1: Comparison of Site-Selectivity in Quinoline Difluoromethylation

| Method | Reagents | Product(s) | Yield (%) | C4:C2 Ratio |

|---|---|---|---|---|

| Light-driven | Quinoline, HCF₂SO₂Na, N-aminating agent | 4-(Difluoromethyl)quinoline | 96 | >99:1 |

| Minisci-type (B) | Quinoline N-oxide, HCF₂SO₂Na, PPh₃, Bz₂O | 2- and 4-(Difluoromethyl)quinoline | 35 | 1:1.1 |

| Minisci-type (C) | Quinoline, HCF₂SO₂Na, K₂S₂O₈ | 2- and 4-(Difluoromethyl)quinoline | 50 | 1:1.1 |

Data sourced from a comparative study on radical-mediated difluoromethylation methods. chemrxiv.org

Site-Selective Difluoromethylation of Quinoline N-Oxides

Quinoline N-oxides serve as versatile intermediates in the functionalization of the quinoline core, often directing reactions to specific positions. An efficient and environmentally friendly electrochemical method has been developed for the direct N-ortho-selective difluoromethylation of quinoline N-oxides. acs.orgnih.govacs.org This method employs sodium difluoromethanesulfinate (HCF₂SO₂Na) as the difluoromethyl source and proceeds under constant current without the need for metal catalysts or chemical oxidants. acs.org

The reaction occurs with high regioselectivity at the C-2 position (N-ortho) of the quinoline N-oxide. A plausible mechanism involves the anodic oxidation of the difluoromethanesulfinate to generate a difluoromethyl radical. acs.org This radical then undergoes selective addition to the C-2 position of the quinoline N-oxide, followed by an elimination step to yield the this compound product after removal of the N-oxide group. acs.org The process is scalable and maintains good yields, making it a practical approach. nih.gov

The substrate scope is broad, tolerating various substituents on the quinoline N-oxide ring. Both electron-donating and electron-withdrawing groups are compatible with the reaction conditions, providing access to a range of this compound derivatives in good to excellent yields. acs.org

Catalytic Approaches in Difluoromethylated Quinoline Synthesis

Transition-metal catalysis offers powerful and versatile tools for the construction of complex organic molecules, including difluoromethylated quinolines. Palladium, copper, and rhodium catalysts have been prominently featured in the development of these synthetic routes.

Transition-Metal Catalysis

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. Several methods have been developed for the palladium-catalyzed difluoromethylation of haloquinolines. These reactions provide a direct and site-specific means of introducing the CF2H group. One effective method involves the cross-coupling of iodo- or bromo-substituted quinolines with a difluoromethylating reagent. nih.gov For example, 2-iodo-quinoline can be coupled with Bu₃SnCF₂H in the presence of a palladium catalyst to yield this compound in good yield. nih.gov

More general methods have been established for the palladium-catalyzed difluoromethylation of a wide array of heteroaryl halides, including various bromo- and iodoquinolines. nih.gov These reactions often utilize specialized ligands to overcome challenges associated with the transmetalation and reductive elimination steps involving fluorinated groups. rsc.org For instance, the coupling of α,α-difluoroketones with brominated quinolines has been achieved using a palladium catalyst with rac-BINAP as the ligand, providing a route to α-aryl-α,α-difluoro ketones which can be further transformed into difluoromethylarenes. acs.org Similarly, the reaction of brominated quinolines with aryldifluoromethyl trimethylsilanes has been accomplished using a palladium catalyst with a dialkylaryl phosphine (B1218219) ligand. nih.gov

Table 2: Palladium-Catalyzed Difluoromethylation of Haloquinolines

| Quinoline Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Iodoquinoline | Bu₃SnCF₂H | Pd(PPh₃)₄ | This compound | Moderate-Good | nih.gov |

| 3-Bromoquinoline | (DMPU)Zn(CF₂H)₂ | Pd catalyst | 3-(Difluoromethyl)quinoline | Good | nih.gov |

| 3-Bromoquinoline | TMSCF₂H | Pd(dba)₂/P(t-Bu)Cy₂ | 3-(Difluoromethyl)quinoline | 95 | acs.org |

| 2-Bromoquinoline | α,α-Difluoroacetophenone | Pd(dba)₂/rac-BINAP | 2-(1,1-Difluoro-2-oxo-2-phenylethyl)quinoline | Good | acs.org |

Yields and conditions are generalized from reported findings.

Copper catalysis provides a cost-effective and powerful alternative for synthesizing fluorinated heterocycles. Copper-catalyzed methods have been developed for both the direct difluoromethylation of quinoline precursors and for annulation reactions that construct the quinoline ring system with a pre-installed difluoromethyl group.

One strategy involves the copper-catalyzed difluoromethylenation of N-arylacrylamides, which undergo a radical addition/cyclization cascade to form difluorinated quinoline-2,4-diones. nih.gov Another approach is the copper-catalyzed annulation of 2-alkynylanilines with reagents like TMSCF₃ to produce 2-difluoromethoxy-3-substituted quinolines. bohrium.com Furthermore, copper-catalyzed cross-coupling of aryl iodides with α-silyldifluoroacetates, followed by hydrolysis and decarboxylation, provides a route to difluoromethyl aromatics, a methodology applicable to quinoline systems. acs.org Annulation strategies, such as the reaction of ketone oxime acetates with ortho-trifluoroacetyl anilines catalyzed by copper, can yield 4-trifluoromethyl quinolines. mdpi.com

Table 3: Examples of Copper-Catalyzed Synthesis of Fluorinated Quinolines

| Starting Materials | Reagent(s) | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| N-Arylacrylamide | Difluoromethyl radical source | Cu catalyst | Difluorinated quinoline-2,4-dione | nih.gov |

| 2-Alkynylaniline | TMSCF₃ | CuI | 2-Difluoromethoxy-3-substituted quinoline | bohrium.com |

Rhodium catalysts are highly effective for C-H activation and annulation reactions, enabling the construction of the quinoline core from simpler starting materials. researchgate.netresearchgate.net Rhodium(III)-catalyzed regioselective C-H alkylation of quinoline N-oxides with olefins has been shown to functionalize the C-8 position. researchgate.net

A notable rhodium-catalyzed [4+2] annulation between N-arylmethanimines and vinylene carbonate provides a direct route to C3,C4-unsubstituted quinolines. acs.org This redox-neutral process proceeds via a C-H/C-H activation cascade. While this specific example does not directly install a difluoromethyl group, the C-H activation principles are fundamental and can be adapted for fluorinated building blocks. Another rhodium(I)-catalyzed annulative rearrangement of bicyclo[1.1.0]butane-linked dihydroquinolines has been developed to create novel bridged heterocyclic scaffolds. nih.gov These advanced strategies showcase the power of rhodium catalysis in building complex quinoline-based architectures. mdpi.comacs.org

Gold-Catalyzed Quinoline Synthesis Relevant to Fluorination

Gold catalysis has emerged as a powerful tool for the synthesis of quinoline scaffolds through various annulation and cyclization reactions. rsc.org While direct gold-catalyzed synthesis of this compound is not extensively documented, several methodologies are relevant to the incorporation of fluorine into the quinoline core. These methods often involve the cyclization of functionalized precursors where a fluorine atom or a fluorinated group is already present or is introduced during the catalytic cycle.

One relevant approach involves the gold-catalyzed intramolecular hydroarylation of propargylamides, prepared via the Ugi reaction, to construct the 2-quinolone core. beilstein-journals.orgd-nb.info This strategy demonstrates the versatility of gold catalysts in forming the fundamental quinoline structure, which could be adapted by using fluorinated starting materials. beilstein-journals.orgd-nb.info

| Method | Precursors | Catalyst System | Key Feature | Product Type |

| Post-Ugi Hydroarylation | Propargylamides from Ugi reaction | AuPPh₃Cl/AgOTf | Efficient construction of the quinolone core. beilstein-journals.orgd-nb.info | 2-Quinolones beilstein-journals.orgd-nb.info |

| Hydroamination/Fluorination | 1,5- and 1,6-aminoalkynes | Gold(I) catalyst / Selectfluor | Combination of cyclization and electrophilic fluorination. nih.govbeilstein-journals.org | 3-Fluoro-2-methylene-pyrrolidines/piperidines nih.gov |

| Gold Carbene Fluorination | Azidoalkynes | Gold(I) catalyst / NEt₃·3HF | In situ generation and fluorination of α-imino gold carbenes. acs.org | C3-Fluorinated Quinolones acs.org |

Photoredox Catalysis and Visible-Light Induced Reactions

Visible-light photoredox catalysis provides a mild and efficient platform for generating radical species, which are highly effective for the difluoromethylation of heterocycles. wiley.comnih.gov These methods often proceed under ambient conditions and exhibit broad functional group tolerance. researchgate.netmdpi.com

A prominent strategy involves the radical-triggered cyclization of o-alkenyl aromatic isocyanides. mdpi.com In this process, a difluoromethyl radical (•CF2H), generated from a suitable precursor by a photoexcited iridium or ruthenium catalyst, adds to the isonitrile group. wiley.commdpi.com The resulting imidoyl radical undergoes a 6-endo-trig cyclization to form the quinoline ring, ultimately yielding this compound derivatives. wiley.commdpi.com

Another approach is the visible-light-induced tandem radical cyclization of N-arylacrylamides using difluoromethyl 2-pyridyl sulfones as the radical source. rsc.orgresearchgate.net This reaction, catalyzed by a photocatalyst like fac-[Ir(ppy)3], proceeds via a tandem radical addition/cyclization process to furnish difluoromethylated quinoline-2,4-diones. rsc.orgnih.gov Water has been identified as a key factor in this difluoromethylation, and the reaction is believed to involve an oxidative quenching cycle of the photocatalyst. rsc.org These photoredox methods represent a powerful tool for accessing CF2H-containing quinolines and related heterocyclic structures. mdpi.com

| Method | Substrate | CF2H Source | Photocatalyst | Key Outcome |

| Difluoromethylation-Cyclization | o-Alkenyl aromatic isocyanides | (Ph₃PCF₂H)⁺Br⁻ | fac-[Ir(ppy)₃] | Synthesis of 4-CN-2-CF₂H-quinolines. wiley.commdpi.com |

| Tandem Radical Cyclization | N-Arylacrylamides | Difluoromethyl 2-pyridyl sulfone | fac-[Ir(ppy)₃] | Formation of difluoromethylated quinoline-2,4-diones. rsc.orgresearchgate.netnih.gov |

| Direct C-H Difluoromethylation | Heteroarenes | [¹⁸F]Difluoromethyl heteroaryl-sulfones | fac-[Ir(ppy)₃] | C-H ¹⁸F-difluoromethylation for PET imaging applications. mdpi.com |

Electrochemical Synthesis Methods

Electrochemical synthesis has re-emerged as a sustainable and powerful strategy for organic transformations, including difluoromethylation. rsc.orgsemanticscholar.org These methods avoid the use of chemical oxidants and often proceed under mild conditions.

An efficient electrochemical method has been developed for the direct N-ortho-selective difluoromethylation of quinoline N-oxides. acs.org Using sodium difluoromethanesulfinate (HCF2SO2Na, DFMS) as the difluoromethyl source and a reticulated vitreous carbon (RVC)/Pt electrode system, this method provides N-ortho-difluoromethylated quinoline N-oxides in good to excellent yields under a constant current. acs.orgresearchgate.net The reaction is scalable and mechanistic studies suggest it proceeds through a free-radical addition pathway followed by hydrogen elimination. acs.org This approach highlights the potential of electrochemistry to achieve selective C-H functionalization on the quinoline scaffold. semanticscholar.orgacs.org

| Method | Substrate | CF2H Source | Electrode System | Key Feature | Product |

| N-ortho-Selective Difluoromethylation | Quinoline N-Oxides | HCF₂SO₂Na | RVC/Pt (undivided cell) | Direct, oxidant-free C-H functionalization. acs.org | N-ortho-difluoromethylated quinoline N-oxides acs.orgresearchgate.net |

| C-H Difluoromethylation | Acrylamides | CF₂HSO₂NHNHBoc | RVC/Pt | Green strategy for C-H difluoromethylation. rsc.orgsemanticscholar.org | CF₂H-containing oxindoles rsc.orgsemanticscholar.org |

Radical Pathways in Difluoromethylation of Quinolines

The introduction of a difluoromethyl group onto a quinoline ring is frequently achieved through radical-based pathways. semanticscholar.orgrsc.org These methods are advantageous due to their mild reaction conditions and high functional group compatibility. researchgate.net The core of these strategies lies in the generation of the difluoromethyl radical (•CF2H) from a variety of precursors, which then adds to the heterocyclic system. researchgate.netnih.gov

The Minisci-type reaction is a classic example of a radical pathway applied to heteroaromatics. rsc.orgsemanticscholar.org In this process, a •CF2H radical, often generated from reagents like Zn(SO2CF2H)2 (DFMS) with an oxidant or from sodium difluoromethanesulfinate (HCF2SO2Na) via photoredox or electrochemical means, attacks the protonated quinoline ring. acs.orgnih.gov The attack typically occurs at the most electron-deficient positions, primarily C2 and C4. Subsequent oxidation and deprotonation restore aromaticity, yielding the difluoromethylated quinoline.

Visible-light photoredox catalysis is a common method for initiating these radical pathways. wiley.commdpi.com For instance, the reaction of o-alkenyl aromatic isocyanides with a difluoromethyl radical precursor under blue LED irradiation leads to 2-(difluoromethyl)quinolines through a radical addition and subsequent 6-endo-trig cyclization cascade. wiley.com Similarly, electrochemical methods can generate •CF2H radicals from sources like HCF2SO2Na for the selective difluoromethylation of quinoline N-oxides at the C2 position. acs.org These diverse methods underscore the versatility of radical chemistry in synthesizing difluoromethylated quinolines. rsc.org

Multi-component Reactions for Difluoromethylated Quinolines

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single step to create complex molecules, offering high atom and step economy. beilstein-journals.orgrsc.org While the direct synthesis of this compound via a single MCR is not widely reported, MCRs provide powerful tools to assemble complex quinoline precursors that can be further functionalized.

The Povarov reaction, a well-known MCR for synthesizing tetrahydroquinolines, can be used to generate diverse scaffolds from anilines, aldehydes, and activated alkenes. beilstein-journals.org These adducts can then be oxidized to the corresponding quinolines. beilstein-journals.org By incorporating fluorinated building blocks into the Povarov reaction, fluorinated quinolines can be accessed in a convergent manner.

A more direct, though not quinoline-specific, example is the use of the Ugi four-component reaction to synthesize pseudopeptides bearing a difluoromethyl group. d-nb.info This demonstrates that isocyanide-based MCRs can successfully incorporate difluoromethylated components. Given that isocyanides are also precursors in some quinoline syntheses, this suggests a feasible, albeit underexplored, route toward difluoromethylated quinolines via MCRs. wiley.comd-nb.info The development of MCRs that directly install a difluoromethylated substituent onto a quinoline ring remains an area with potential for future innovation.

Late-Stage Difluoromethylation of Complex Quinoline Scaffolds

Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry for modifying complex molecules, such as pharmaceuticals and natural products, at a late point in their synthesis. rsc.org This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without resorting to de novo synthesis. rsc.org The introduction of the difluoromethyl group is a common goal of LSF due to its desirable physicochemical properties. rsc.orgresearchgate.netrsc.org

Several methods have been developed for the late-stage difluoromethylation of quinolines. rsc.org Radical C-H difluoromethylation using Minisci-type conditions is particularly effective for electron-deficient heterocycles like quinoline. semanticscholar.org For example, using reagents such as Zn(SO2CF2H)2 with an oxidant or photoredox-mediated approaches with sources like HCF2SO2Na allows for the direct installation of a CF2H group onto the quinoline core. rsc.orgnih.gov

Transition-metal-catalyzed cross-coupling reactions are also employed for LSF. rsc.org For instance, palladium-catalyzed difluoromethylation of aryl chlorides and bromides with TMSCF2H has been reported, which is applicable to complex, drug-like molecules containing a quinoline moiety. rsc.org More recently, a transition-metal-free N-difluoromethylative dearomatization of N-heterocycles using bromo(difluoro)acetic acid has been developed, which was successfully applied to the late-stage diversification of 18 commercial drugs, showcasing its broad applicability. chemrxiv.org This reaction proceeds at room temperature and is scalable, making it a practical tool for modifying complex quinoline-containing pharmaceuticals. chemrxiv.org

| Method | Substrate Type | Reagent(s) | Key Feature |

| Radical C-H Difluoromethylation | Complex Heterocycles | Zn(SO₂CF₂H)₂ / Oxidant | Direct functionalization of C-H bonds. rsc.orgsemanticscholar.orgnih.gov |

| Pd-Catalyzed Cross-Coupling | Aryl Chlorides/Bromides | TMSCF₂H / Pd(dba)₂/BrettPhos | Applicable to pre-functionalized complex molecules. rsc.org |

| N-Difluoromethylative Dearomatization | N-Heterocycles (e.g., Quinolines) | Bromo(difluoro)acetic acid / K₂CO₃ | Transition-metal-free, scalable, broad scope for LSF. chemrxiv.org |

Chemical Reactivity and Advanced Transformations of 2 Difluoromethyl Quinoline Derivatives

Functionalization of the Quinoline (B57606) Core

The presence of the electron-withdrawing difluoromethyl group at the C2 position modulates the electronic properties of the quinoline ring system, impacting the regioselectivity of various functionalization reactions.

Regioselective C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of quinoline derivatives, offering a more atom- and step-economical approach compared to traditional methods. researchgate.netnih.gov The site-selectivity of these reactions is often dictated by the electronic nature of the quinoline ring and the directing ability of substituents or the nitrogen atom within the ring. nih.gov For quinoline N-oxides, the N-oxide group can act as a directing group, facilitating functionalization at the C8 position. acs.orgnih.gov

While extensive research has been conducted on the C-H functionalization of the broader quinoline class, specific studies focusing solely on 2-(difluoromethyl)quinoline are less common. However, the principles established for other substituted quinolines can be extrapolated. For instance, palladium-catalyzed C-H arylation of quinoline N-oxides with arylboronic acids has been shown to be highly regioselective for the C8 position. nih.gov Similarly, ruthenium-catalyzed reactions can also achieve C8-arylation, sometimes with in situ deoxygenation of the N-oxide. nih.gov The functionalization of other distal positions of the quinoline ring, such as C3, C4, C5, C6, and C7, has also been achieved through various catalytic systems, often employing directing groups to control regioselectivity. nih.govmdpi.commdpi.com

Derivatization at Positions Adjacent to the Difluoromethyl Group

The C3 and C4 positions of the quinoline nucleus, being adjacent to the difluoromethyl-substituted carbon, are key sites for derivatization. The electronic influence of the CF2H group can render these positions susceptible to specific reactions. While direct studies on this compound are limited, related transformations on quinolines with other fluorine-containing groups provide valuable insights. For example, copper-promoted trifluoromethylation of quinolines at the C3 position has been reported with the aid of a directing group. mdpi.com

Furthermore, the synthesis of various substituted quinolines often involves the cyclization of precursors where the desired substituents are already in place. For instance, the reaction of o-alkynylisocyanobenzenes with nucleophiles can lead to substituted quinolines. wiley.com

Transformations Involving the Difluoromethyl Moiety

The difluoromethyl group itself can participate in or influence chemical transformations. While the CF2H group is generally more stable than a CH2X (X=halogen) group, it can still undergo certain reactions. The development of methods for the late-stage introduction of the difluoromethyl group highlights its importance in medicinal chemistry. rsc.org These methods often involve the use of difluoromethylating reagents that can react with various functional groups. For example, ethyl bromodifluoroacetate has been used as a difluoromethylation reagent for the N-difluoromethylation of pyridines and quinolones. rsc.org

Radical reactions represent another avenue for transformations involving the difluoromethyl group. The CF2H radical can be generated from suitable precursors and participate in addition and cyclization reactions. For instance, visible light-induced reactions using difluoromethyl 2-pyridyl sulfones as radical precursors have been employed for the synthesis of difluoromethylated 2-oxindoles and quinoline-2,4-diones from N-arylacrylamides. rsc.org A similar strategy has been used to synthesize 4-cyano-2-difluoromethyl-containing quinolines from o-alkenyl aromatic isocyanides. wiley.comresearchgate.net

Annulation and Ring-Forming Reactions with this compound Precursors

Precursors containing the this compound framework can be utilized in annulation and ring-forming reactions to construct more complex polycyclic systems. These reactions often take advantage of functional groups present on the quinoline core. For example, 2-alkynylquinoline-3-carboxaldehydes can undergo electrophilic iodocyclization to form iodopyrano[4,3-b]quinolines. chim.it These iodo-derivatives can then be further functionalized using cross-coupling reactions like Heck, Sonogashira, and Suzuki reactions. chim.it

Domino reactions starting from functionalized quinolines also provide efficient pathways to fused heterocyclic systems. For example, 2-alkynylquinoline-3-carbaldehydes can react with various nucleophiles in the presence of a silver catalyst to yield pyranoquinolines. chim.it Similarly, intramolecular aza-Wittig reactions of suitably substituted quinoline derivatives can lead to the formation of fused ring systems. nih.gov

Electrophilic and Nucleophilic Reactions of this compound Derivatives

The electronic nature of the this compound system governs its susceptibility to electrophilic and nucleophilic attack. The electron-withdrawing CF2H group deactivates the quinoline ring towards electrophilic substitution, making such reactions challenging. Direct fluorination of quinoline derivatives, an electrophilic substitution, typically requires acidic media. researchgate.net

Conversely, the pyridine (B92270) ring of the quinoline system is inherently electron-deficient, and this character is further enhanced by the C2-difluoromethyl substituent, making it more susceptible to nucleophilic attack. The C4 position is often the most electrophilic site in quinolines. acs.org Nucleophilic aromatic substitution (SNAr) reactions can occur, although the high-energy Meisenheimer intermediate can be a barrier. acs.org Novel methods, such as concerted nucleophilic aromatic substitution, have been developed to overcome this challenge, enabling reactions like C-H fluorination at the C4 position. acs.org

The quinoline nitrogen can also undergo nucleophilic attack, for example, by difluoromethylating agents to form N-difluoromethylated quinolinium salts, which can then rearrange to form N-difluoromethylated quinolones. rsc.org Furthermore, the reduction of the quinoline ring, a nucleophilic addition of hydride, can lead to the formation of 1,2,3,4-tetrahydroquinolines. chim.it Asymmetric reductions have been developed to produce chiral tetrahydroquinolines. chim.it Dearomative hydroboration reactions of quinolines also represent a form of nucleophilic addition, providing access to functionalized hydroquinolines. nih.govacs.org

Below is a table summarizing some of the key reactions and transformations discussed:

| Reaction Type | Substrate/Precursor | Reagents/Conditions | Product | Reference |

| C-H Arylation | Quinoline N-oxide | Arylboronic acid, Ru(II) or Rh(III) catalyst | 8-Arylquinoline or 8-Arylquinoline N-oxide | nih.gov |

| C-H Trifluoromethylation | Quinoline with directing group | TMSCF3, Cu catalyst | C3-Trifluoromethylquinoline | mdpi.com |

| Radical Difluoromethylation/Cyclization | N-Arylacrylamide | Difluoromethyl 2-pyridyl sulfone, visible light | Difluoromethylated quinoline-2,4-dione | rsc.org |

| Radical Difluoromethylation/Cyclization | o-Alkenyl aromatic isocyanide | Togni's reagent, CuCl/Phen | 4-Cyano-2-difluoromethylquinoline | wiley.comresearchgate.net |

| Electrophilic Iodocyclization | 2-Alkynylquinoline-3-carboxaldehyde | I2, alcohol | 4-Iodopyrano[4,3-b]quinoline | chim.it |

| Domino Hydroarylation/Cycloisomerization | 2-Alkynylquinoline-3-carbaldehyde | N-Methylindole, AgOTf | Pyranoquinoline derivative | chim.it |

| Nucleophilic C-H Fluorination | Quinoline | Xanthone photosensitizer, H+, Cl- | C4-Fluoroquinoline | acs.org |

| N-Difluoromethylation | Pyridine/Quinolone | Ethyl bromodifluoroacetate | N-Difluoromethylated pyridine/quinolone | rsc.org |

| Asymmetric Reduction | 2-Aryl-3-(trifluoromethyl)quinoline | Dihydropyridine, chiral phosphoric acid | Chiral 2,3-disubstituted 1,2,3,4-tetrahydroquinoline | chim.it |

| Dearomative Hydroboration | Quinoline | Phosphine-ligated borane (B79455) complex | 5,6- or 5,8-Hydroborated quinoline | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Difluoromethyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For 2-(difluoromethyl)quinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a powerful toolkit for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system and the unique proton of the difluoromethyl group. The aromatic region (typically δ 7.0-9.0 ppm) will display a set of multiplets characteristic of the substituted quinoline core. The protons H-3 and H-4 on the pyridine (B92270) ring, and H-5, H-6, H-7, and H-8 on the benzene (B151609) ring will each produce a unique signal. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrogen atom and the difluoromethyl substituent.

A key feature in the ¹H NMR spectrum will be the signal for the proton of the difluoromethyl group (-CHF₂). This proton is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The chemical shift of this proton is typically found in the range of δ 6.0-7.5 ppm, a downfield position resulting from the strong deshielding effect of the adjacent fluorine atoms.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.6-7.8 | d | 8.0-9.0 |

| H-4 | 8.2-8.4 | d | 8.0-9.0 |

| H-5 | 7.9-8.1 | d | 7.5-8.5 |

| H-6 | 7.5-7.7 | t | 7.0-8.0 |

| H-7 | 7.7-7.9 | t | 7.0-8.0 |

| H-8 | 8.1-8.3 | d | 7.5-8.5 |

| -CHF₂ | 6.5-7.0 | t | 50.0-60.0 (²JHF) |

Note: The predicted values are based on the analysis of related quinoline and difluoromethyl-substituted aromatic compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound will provide crucial information about the carbon framework of the molecule. The spectrum will display ten distinct signals, one for each of the ten carbon atoms in the structure. The chemical shifts of the nine carbons of the quinoline ring are expected in the aromatic region (δ 120-150 ppm), with C-2, being directly attached to the nitrogen and the difluoromethyl group, appearing at a distinct downfield position.

The carbon of the difluoromethyl group (-CHF₂) is a particularly diagnostic signal. It is expected to appear as a triplet in the proton-coupled ¹³C NMR spectrum due to the one-bond coupling with the two fluorine atoms (¹JCF). The chemical shift for this carbon is anticipated to be in the range of δ 110-120 ppm.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton-Coupled) | Predicted Coupling Constant (J, Hz) |

| C-2 | 150-155 | t | ~30-40 (²JCF) |

| C-3 | 120-125 | d | |

| C-4 | 135-140 | d | |

| C-4a | 128-132 | s | |

| C-5 | 127-130 | d | |

| C-6 | 126-129 | d | |

| C-7 | 129-132 | d | |

| C-8 | 125-128 | d | |

| C-8a | 147-150 | s | |

| -CHF₂ | 110-120 | t | 230-250 (¹JCF) |

Note: The predicted values are based on the analysis of related quinoline and difluoromethyl-substituted aromatic compounds. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR spectroscopy is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to be relatively simple, showing a single resonance for the two equivalent fluorine atoms of the -CHF₂ group. This signal will appear as a doublet due to coupling with the single proton of the difluoromethyl group (²JFH). The chemical shift of the fluorine atoms in a difluoromethyl group attached to an aromatic ring typically falls in the range of δ -90 to -120 ppm relative to a standard reference such as CFCl₃.

Interactive Data Table: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CHF₂ | -110 to -115 | d | 50.0-60.0 (²JFH) |

Note: The predicted values are based on the analysis of related difluoromethyl-substituted aromatic compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques

A COSY spectrum would reveal the correlations between adjacent protons. For instance, it would show cross-peaks between H-3 and H-4, as well as between the neighboring protons on the benzene ring (H-5 with H-6, H-6 with H-7, and H-7 with H-8), thus confirming their connectivity within the quinoline ring system.

An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it with its corresponding, and often more easily assigned, proton signal from the ¹H NMR spectrum. For example, the triplet corresponding to the -CHF₂ proton in the ¹H NMR spectrum would correlate with the triplet of the -CHF₂ carbon in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the quinoline ring and the difluoromethyl group. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

The vibrations of the difluoromethyl group are also expected to be prominent. The C-H stretching vibration of the -CHF₂ group should appear around 2900-3000 cm⁻¹. The most characteristic vibrations, however, will be the strong C-F stretching bands, which are typically observed in the region of 1000-1200 cm⁻¹. These bands are often intense and can be a key diagnostic feature for the presence of the difluoromethyl group.

Interactive Data Table: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| -CHF₂ C-H Stretch | 2900-3000 | Medium |

| C=C/C=N Ring Stretch | 1400-1650 | Medium to Strong |

| C-F Stretch | 1000-1200 | Strong |

| C-H Out-of-Plane Bend | 700-900 | Strong |

Note: The predicted values are based on the analysis of related quinoline and organofluorine compounds. Actual experimental values may vary.

Computational Chemistry and Theoretical Studies on 2 Difluoromethyl Quinoline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying medium-sized organic molecules like quinoline (B57606) derivatives. nih.govresearchgate.net DFT methods are used to determine the electronic structure of a molecule, from which a wide array of properties can be derived. nih.gov For a molecule such as 2-(Difluoromethyl)quinoline, a typical DFT study would involve selecting a functional (such as B3LYP) and a basis set (e.g., 6-311G(d,p)) to perform the calculations. nih.govijpras.com

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process computationally finds the minimum energy conformation of the molecule on its potential energy surface. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

For this compound, optimization would reveal how the electronegative fluorine atoms in the difluoromethyl group influence the geometry of the quinoline ring system. While specific optimized parameters for this compound are not available in the cited literature, the table below illustrates the type of data that would be generated.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) (Note: Specific data for this compound is not available in the reviewed literature. This table is a template.)

| Parameter | Predicted Value |

|---|---|

| C-C bond lengths (ring) | Data not available |

| C-N bond lengths (ring) | Data not available |

| C-C bond length (ring to CHF2) | Data not available |

| C-F bond lengths | Data not available |

| C-H bond lengths | Data not available |

| Key Bond Angles (°) | Data not available |

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=C ring vibrations, or C-F stretching from the difluoromethyl group. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative) (Note: Specific data for this compound is not available in the reviewed literature. This table is a template for key vibrational modes.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | Data not available |

| C-H stretch (CHF2) | Data not available |

| C=N stretch (ring) | Data not available |

| C=C stretch (ring) | Data not available |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing difluoromethyl group would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline.

Table 3: Frontier Molecular Orbital Properties for this compound (Illustrative) (Note: Specific data for this compound is not available in the reviewed literature. This table is a template.)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the sites of electrophilic and nucleophilic attack. Different colors on the MEP surface indicate different potential values:

Red: Regions of most negative potential, rich in electrons, susceptible to electrophilic attack.

Blue: Regions of most positive potential, electron-poor, susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show a region of negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation or interaction with electrophiles. The electron-withdrawing difluoromethyl group would create a region of positive potential (blue) around the adjacent carbon and the hydrogen atom of that group.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone. nih.gov

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). This index measures the propensity of a species to accept electrons.

These calculated descriptors would allow for a quantitative comparison of the reactivity of this compound with other quinoline derivatives.

Table 4: Global Chemical Reactivity Descriptors for this compound (Illustrative) (Note: Specific data for this compound is not available in the reviewed literature. This table is a template.)

| Descriptor | Predicted Value (eV) |

|---|---|

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

Quantum Chemical Modeling of Reaction Mechanisms

Beyond static molecular properties, quantum chemistry is used to model the mechanisms of chemical reactions. This involves calculating the geometries and energies of reactants, transition states, and products along a proposed reaction pathway. For a compound like this compound, theoretical modeling could be used to investigate its behavior in reactions such as nucleophilic aromatic substitution or reactions involving the difluoromethyl group.

For example, a study might model the reaction coordinate for the displacement of a leaving group on the quinoline ring or the deprotonation of the difluoromethyl carbon. By calculating the activation energies associated with different possible pathways, researchers can predict which reaction mechanism is most favorable. Such studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. However, specific mechanistic studies involving this compound have not been identified in the surveyed literature.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Intermolecular Interactions and Non-Covalent Bonding Analysis

The introduction of a difluoromethyl group at the 2-position of the quinoline ring is expected to significantly influence its intermolecular interaction profile. Computational methods such as Density Functional Theory (DFT), Atoms in Molecules (AIM), and Natural Bond Orbital (NBO) analysis are instrumental in dissecting these interactions.

Non-covalent interactions (NCIs) play a crucial role in the supramolecular assembly and crystal packing of quinoline derivatives. For this compound, several key interactions are anticipated. The fluorine atoms of the difluoromethyl group can participate in hydrogen bonding with suitable donors, as well as halogen bonding. Furthermore, the electron-deficient nature of the quinoline ring system allows for π-π stacking interactions.

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational tool for quantifying the energetic contributions of different interaction components, such as electrostatics, exchange, induction, and dispersion. While specific SAPT data for this compound is not available, studies on similar fluorinated heterocyclic compounds suggest that dispersion forces would be a significant stabilizing component in its dimeric and aggregated forms.

Table 1: Anticipated Non-Covalent Interactions in this compound and the Computational Methods for Their Analysis

| Interaction Type | Description | Relevant Computational Methods |

| Hydrogen Bonding | Interaction between the fluorine atoms of the -CHF2 group and hydrogen bond donors. | DFT, AIM, NBO |

| Halogen Bonding | Interaction involving the fluorine atoms as halogen bond donors. | DFT, Molecular Electrostatic Potential (MEP) |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent quinoline moieties. | DFT, SAPT |

| van der Waals Forces | Weak intermolecular forces arising from temporary fluctuations in electron density. | DFT with dispersion correction, SAPT |

Conformational Analysis and Tautomerism Studies

The conformational landscape of this compound is primarily dictated by the rotation of the difluoromethyl group relative to the quinoline ring. Computational conformational analysis can identify the most stable conformers and the energy barriers between them.

Due to the presence of the difluoromethyl group, rotational isomers (rotamers) are expected. The relative energies of these conformers would be influenced by steric hindrance and electrostatic interactions between the C-F bonds and the adjacent atoms of the quinoline ring.

Tautomerism in quinoline derivatives is a well-documented phenomenon, particularly the lactam-lactim tautomerism in hydroxyquinolines. For this compound, while less common, the potential for other forms of tautomerism, such as prototropic tautomerism involving the migration of a proton, could be investigated computationally. Theoretical calculations can predict the relative stabilities of different tautomers in various environments (gas phase and in solution). The energy difference between tautomers is a critical factor in determining their relative populations at equilibrium.

Table 2: Hypothetical Tautomers of a Substituted Quinoline and Methods for Stability Prediction

| Tautomer Type | General Structure | Computational Approach for Stability Analysis |

| Amide-Iminol | Involves a proton shift between a nitrogen and an oxygen atom. | DFT, Calculation of relative Gibbs free energies |

| Keto-Enol | Involves a proton shift between a carbon and an oxygen atom. | DFT, Calculation of relative Gibbs free energies |

It is important to reiterate that the specific findings and data presented in this article are based on established computational methodologies and findings for structurally related compounds. Dedicated theoretical studies on this compound are required to provide precise quantitative data and a definitive understanding of its computational chemistry.

Mechanistic Investigations of Reactions Involving 2 Difluoromethyl Quinoline

Elucidation of Reaction Pathways for Difluoromethylation

The direct C-H difluoromethylation of quinolines to produce 2-(difluoromethyl)quinoline typically proceeds through a radical-mediated reaction pathway. While various methods exist for the difluoromethylation of heterocycles, the most common mechanistic sequence for the functionalization of the electron-deficient quinoline (B57606) ring involves a Minisci-type reaction. nih.gov

The generalized pathway can be broken down into three key stages:

Radical Generation: The reaction is initiated by the generation of the difluoromethyl radical (•CF₂H) from a suitable precursor. A variety of reagents have been developed for this purpose, often requiring an initiator such as a photocatalyst or a chemical oxidant.

Radical Addition: The nucleophilic •CF₂H radical selectively attacks the protonated quinoline ring. Due to the electronic properties of the quinoline nucleus, this addition occurs preferentially at the C2 or C4 positions, which are the most electron-deficient carbons. The attack generates a stabilized radical cation intermediate.

Rearomatization: The resulting radical cation is then oxidized, losing a single electron, to form a cationic intermediate (a Wheland-type intermediate). Subsequent deprotonation from the C2 position restores the aromaticity of the quinoline ring, yielding the final this compound product.

Visible-light photoredox catalysis has emerged as a powerful strategy for initiating these pathways under mild conditions. rsc.org In a typical photocatalytic cycle, an excited-state photocatalyst reduces the difluoromethyl source to generate the •CF₂H radical. The photocatalyst, now in an oxidized state, is later regenerated by oxidizing the radical adduct intermediate, thus completing the catalytic cycle. nih.gov

Role of Catalysts and Reagents in Reaction Mechanisms

The choice of catalysts and reagents is pivotal in dictating the efficiency, selectivity, and mechanism of the difluoromethylation of quinoline.

Difluoromethylating Reagents: A range of reagents have been developed to serve as sources of the difluoromethyl radical. These reagents are designed to generate the •CF₂H radical under specific reaction conditions.

| Reagent Name | Class | Typical Initiator/Catalyst |

| Sodium difluoromethanesulfinate (CF₂HSO₂Na) | Sulfinate Salt | Organic Photocatalyst (e.g., Eosin Y), O₂ |

| S-(Difluoromethyl)sulfonium salt | Sulfonium Salt | Photocatalyst |

| Diethyl (bromodifluoromethyl)phosphonate | Phosphonate | Not specified for quinoline |

| 2,2-Difluoro-2-iodo-1-phenylethan-1-one | Iodo Compound | Visible Light, Base (TMP) |

This table presents examples of reagents used for difluoromethylation of heterocycles, which are applicable to quinoline systems.

Catalysts: Catalysts play the crucial role of facilitating the generation of the difluoromethyl radical and mediating the key steps of the reaction pathway.

Photoredox Catalysts: Organic dyes (like Eosin Y) and transition metal complexes (e.g., iridium or ruthenium polypyridyl complexes) are commonly used. nih.gov Upon visible light irradiation, the photocatalyst reaches an excited state with enhanced redox potential, enabling it to engage in single-electron transfer (SET) with the difluoromethyl precursor to generate the •CF₂H radical.

Transition Metal Catalysts: While often associated with photoredox cycles, metals like copper can also mediate C-H oxidative difluoromethylation reactions. nih.gov These systems may operate through mechanisms involving high-valent metal intermediates.

Acids: In Minisci-type reactions, a strong acid is essential. Protonation of the quinoline nitrogen atom activates the heterocyclic ring toward nucleophilic attack by the difluoromethyl radical, directing the functionalization to the C2 and C4 positions.

Radical Intermediates and Propagation in Difluoromethylation

The entire difluoromethylation process is underpinned by the generation and reaction of radical intermediates. The key species is the difluoromethyl radical (•CF₂H) , which is considered a nucleophilic radical. nih.gov

The propagation sequence in a typical photoredox-catalyzed difluoromethylation of quinoline can be outlined as follows:

Initiation: A photocatalyst (PC) absorbs visible light to form an excited state (PC*).

Radical Generation: The excited photocatalyst (PC*) transfers an electron to the difluoromethylating agent (e.g., CF₂HSO₂Na), which then fragments to release the •CF₂H radical.

Radical Addition: The nucleophilic •CF₂H radical adds to the protonated quinoline (Quinoline-H⁺) at the C2 position, forming a distonic radical cation intermediate.

Oxidation and Regeneration of Catalyst: This radical cation is a potent reductant and is oxidized by the oxidized photocatalyst (PC⁺•), regenerating the ground-state photocatalyst (PC) and forming a carbocationic intermediate.

Deprotonation/Rearomatization: The carbocation loses a proton (H⁺) to a base or solvent, leading to the rearomatization of the ring and the formation of the this compound product.

Control experiments, such as the addition of radical scavengers like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), typically inhibit these reactions, providing strong evidence for the involvement of radical intermediates in the mechanism. nih.gov

Stereochemical Considerations in Difluoromethylated Quinoline Synthesis

Stereochemical considerations in the synthesis of this compound are nuanced because the difluoromethyl group itself is achiral, and its attachment to the C2 position of the quinoline ring does not create a stereocenter at that position. Therefore, direct asymmetric C-H difluoromethylation to induce enantioselectivity at C2 is not a relevant concept.

However, stereochemistry becomes a critical factor in the following contexts:

Synthesis from Chiral Precursors: If the quinoline substrate already possesses a stereocenter elsewhere in its structure, the difluoromethylation reaction can lead to the formation of diastereomers. The facial selectivity of the radical attack could potentially be influenced by the existing chiral element, although this is not a widely studied area for direct C-H functionalization of the quinoline core.

Diastereoselective Reactions on Substituted Quinolines: For quinolines bearing substituents that can engage in stereodifferentiating interactions, such as an alkenyl group, subsequent hydrodifluoromethylation reactions can create new stereocenters with varying degrees of diastereoselectivity. acs.org For instance, the photocatalytic hydrodifluoromethylation of N-heteroaryl alkenes has been shown to proceed with diastereoselectivity, suggesting that stereocontrol is achievable in reactions involving the introduction of a CF₂H group in proximity to a heterocyclic core. acs.org

Asymmetric Catalysis in Related Systems: While not directly applied to the C-H difluoromethylation of quinoline, the broader field of asymmetric catalysis has demonstrated the ability to control stereochemistry in reactions involving quinolines and fluorinated groups. For example, highly enantioselective hydrogenation of quinoline rings using chiral iridium or ruthenium catalysts is well-established. nih.govnih.gov Furthermore, reagent-controlled stereoselective nucleophilic difluoromethylation has been successfully applied to ketimines to afford chiral α-difluoromethyl amines, showcasing that chiral reagents can induce high stereoselectivity in the formation of C-CF₂H bonds. mdpi.com

Structure Activity Relationship Sar and Molecular Design Principles in Quinoline Chemistry

Impact of Difluoromethyl Group on Molecular Interactions

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity, is a widely used strategy in drug discovery. princeton.edu The difluoromethyl group is considered a bioisostere for several common functional groups, including the hydroxyl (OH), thiol (SH), and amine (NH2) groups. nih.govbeilstein-journals.org This is attributed to the polarized C-H bond in the CF2H group, which can mimic the hydrogen bond donating capabilities of these traditional pharmacophores. researchgate.net

The replacement of a hydroxyl or thiol group with a difluoromethyl group can offer several advantages. For instance, the CF2H group is metabolically more stable than a hydroxyl group, which is prone to oxidation. princeton.edu This can lead to an improved pharmacokinetic profile and a longer duration of action for the drug candidate. princeton.edu Furthermore, the difluoromethyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. researchgate.netacs.org

Table 1: Comparison of Physicochemical Properties of Functional Groups and their Difluoromethyl Bioisostere

| Functional Group | Hydrogen Bond Donor/Acceptor | Lipophilicity (logP) | Metabolic Stability |

| Hydroxyl (-OH) | Donor & Acceptor | Low | Prone to oxidation |

| Thiol (-SH) | Donor & Acceptor | Moderate | Prone to oxidation |

| Amine (-NH2) | Donor & Acceptor | Variable | Can be metabolized |

| Difluoromethyl (-CF2H) | Donor | Increased | Generally stable |

This table provides a generalized comparison. Actual properties can vary depending on the molecular context.

The strategic replacement of functional groups with the difluoromethyl moiety is a key tactic in medicinal chemistry to fine-tune the properties of a lead compound. princeton.edutandfonline.com

The ability of the difluoromethyl group to act as a hydrogen bond donor is a critical aspect of its influence on molecular interactions. beilstein-journals.orgnih.gov The two highly electronegative fluorine atoms polarize the adjacent C-H bond, rendering the hydrogen atom sufficiently acidic to participate in hydrogen bonding. researchgate.net While weaker than conventional hydrogen bonds formed by OH or NH groups, these C-H···O or C-H···N interactions can still be significant in ligand-receptor binding. beilstein-journals.orgresearchgate.net

Quantum mechanical calculations have estimated the binding energy of a CF2H···O interaction to be in the range of 1.0 to 5.5 kcal/mol. researchgate.net This is comparable to some weaker, yet biologically relevant, hydrogen bonds. The hydrogen bond donating capacity of the CF2H group is influenced by its electronic environment. For instance, direct attachment to a cationic aromatic system can significantly enhance its hydrogen bond donation ability. beilstein-journals.org

Positional Effects of the Difluoromethyl Group on the Quinoline (B57606) Core

While specific studies on the positional effects of the difluoromethyl group on the quinoline core are not extensively detailed in the provided search results, general principles of quinoline SAR suggest that modifications at different positions can lead to significant changes in activity. For example, in the context of antimalarial 4-aminoquinolines, a chlorine atom at the 7-position is crucial for activity. youtube.com Similarly, the placement of a difluoromethyl group at various positions would likely modulate interactions with specific biological targets. The steric bulk and electronic influence of the CF2H group at positions 2, 4, 6, or 8, for example, would present different pharmacophoric features to a receptor binding site.

Influence of Substituents on Quinoline Ring System

The biological activity of quinoline derivatives is highly dependent on the nature and position of various substituents on the ring system. nih.govnih.gov Structure-activity relationship studies have shown that even minor structural alterations can lead to significant changes in pharmacological properties. mdpi.com

Electron-withdrawing groups, such as halogens or nitro groups, and electron-donating groups, like methoxy (B1213986) or amino groups, can alter the electronic landscape of the quinoline core, affecting its ability to interact with biological targets through mechanisms like charge transfer. nih.govresearchgate.net For instance, in some series of quinoline derivatives, the presence of an electron-withdrawing group at the 7-position, such as chlorine, is essential for antimalarial activity. youtube.com In other cases, electron-withdrawing substituents at the 6-position have been shown to increase the activity of HIV-1 reverse transcriptase inhibitors. researchgate.net

The lipophilicity of quinoline derivatives, often modulated by substituents, also plays a crucial role in their activity. rsc.org Aromatic quinolines tend to be more lipophilic and have shown better cytotoxic effects against certain cancer cell lines compared to their partially saturated counterparts. rsc.org

Table 2: General Influence of Substituent Types on Quinoline Activity

| Substituent Type | General Effect on Electron Density | Potential Impact on Activity | Example |

| Electron-Withdrawing (e.g., -Cl, -NO2, -CF3) | Decreases | Can enhance interactions via charge transfer; modulates pKa | 7-Chloroquinoline in antimalarials |

| Electron-Donating (e.g., -OCH3, -NH2) | Increases | Can influence hydrogen bonding and metabolic stability | Methoxy groups in some anticancer quinolines |

| Bulky Groups (e.g., phenyl, tert-butyl) | Steric hindrance | Can provide selectivity for specific targets; may block metabolic sites | 2-Arylquinolines in anticancer agents |

This table presents generalized trends, and the specific impact of a substituent is context-dependent.

Ligand Design and Rational Modification for Targeted Interactions

Rational drug design strategies are instrumental in the development of novel quinoline-based therapeutic agents. mdpi.commanchester.ac.uk These approaches leverage an understanding of the target's three-dimensional structure and the SAR of existing ligands to design new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Computational modeling, including techniques like Comparative Molecular Field Analysis (CoMA), can be employed to build 3D-QSAR models that correlate the structural features of quinoline derivatives with their biological activity. nih.gov These models can then guide the design of new compounds with optimized steric and electrostatic properties for enhanced target engagement. nih.gov

The introduction of substituents, including the difluoromethyl group, is a key component of rational ligand modification. By strategically placing functional groups on the quinoline scaffold, medicinal chemists can introduce specific interactions with the target receptor, such as hydrogen bonds or hydrophobic interactions, to enhance binding affinity. researchgate.net For example, the introduction of a fluorine-containing group can be used to block sites of metabolism, thereby improving the drug's metabolic stability. manchester.ac.ukresearchgate.net

The hybridization of the quinoline core with other pharmacologically active scaffolds is another effective strategy in ligand design. nih.gov This approach aims to create dual-target agents or to enhance the activity of the parent molecules. nih.gov

Q & A

Basic: What are the optimal synthetic routes for introducing a difluoromethyl group at the C2 position of quinoline?

Answer:

The difluoromethyl group can be introduced via nickel-catalyzed cross-coupling reactions using bromodifluoromethane (BrCF₂H) as a reagent. Key conditions include the use of Ni(PPh₃)Br₂ as a catalyst, 4,4′-ditBu-bpy as a ligand, and DMPU as a solvent at 80–100°C for 12–24 hours . Alternatively, fluorination with N-fluorobenzenesulfonimide (NFSI) under transient sulfonylation conditions (75°C, 36 hours) has been reported, though yields vary depending on substrate steric effects .

Basic: What analytical techniques are recommended for characterizing 2-(difluoromethyl)quinoline and its derivatives?

Answer:

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is critical for confirming regioselectivity and fluorination efficiency. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) validate purity and molecular weight. X-ray crystallography, as demonstrated for 4-(adamantan-1-yl)quinoline derivatives, provides unambiguous structural confirmation . For kinetic studies, in situ monitoring via GC-MS or IR spectroscopy is advised .

Advanced: How does the difluoromethyl group influence the pharmacokinetic properties of quinoline-based compounds?

Answer:

The difluoromethyl group reduces basicity of adjacent amines, enhancing bioavailability by decreasing protonation at physiological pH. Its electron-withdrawing effects also stabilize metabolic intermediates, prolonging half-life. Fluorine’s stereoelectronic properties can alter binding conformations in target proteins, as shown in docking studies of fluorinated inhibitors . Comparative studies with trifluoromethyl analogs (e.g., 8-(trifluoromethyl)quinoline) reveal distinct ADME profiles due to differences in lipophilicity (logP) .

Advanced: What factors control regioselectivity during difluoromethylation of quinoline derivatives?

Answer:

Regioselectivity is influenced by:

- Substrate electronics : Electron-deficient positions (e.g., C2 in quinolines) favor nucleophilic fluorination .

- Catalyst design : Nickel catalysts with bulky ligands (e.g., 4,4′-ditBu-bpy) promote C–H activation at sterically accessible sites .

- Reagent choice : NFSI favors benzylic fluorination, while BrCF₂H enables cross-coupling at aromatic positions .

Contradictory results in regioselectivity between studies may arise from competing radical vs. ionic mechanisms, requiring mechanistic validation via radical-trapping experiments .

Basic: How can researchers mitigate byproduct formation during difluoromethylation reactions?

Answer:

Byproducts like phenylsulfonyl fluoride (from NFSI reactions) are minimized by optimizing reaction stoichiometry (≤2.0 equiv. NFSI) and temperature (≤80°C). Catalytic systems with molecular sieves or activated charcoal reduce side reactions by adsorbing reactive intermediates . For nickel-catalyzed methods, rigorous exclusion of moisture and oxygen prevents catalyst deactivation and undesired homocoupling .

Advanced: What strategies resolve contradictions in reported fluorination yields for this compound synthesis?

Answer:

Discrepancies often stem from:

- Substrate purity : Trace impurities in starting materials (e.g., 2-bromoquinoline) can inhibit catalysis. Pre-purification via recrystallization or column chromatography is critical .

- Reaction scaling : Microwell plates vs. batch reactors may alter heat/mass transfer. Systematic variation of parameters (e.g., solvent polarity, agitation rate) is recommended .

- Analytical thresholds : Low-conversion intermediates may evade detection by GC-MS. Use ¹⁹F NMR for sensitive quantification of fluorinated species .

Basic: How should researchers design experiments to evaluate the biological activity of this compound derivatives?

Answer:

Adopt the PICO framework :

- Population : Target enzyme or cell line (e.g., Mycobacterium tuberculosis for antitubercular studies ).

- Intervention : Dose-response assays with this compound derivatives.

- Comparison : Benchmarks against known inhibitors (e.g., isoniazid for tuberculosis).

- Outcome : IC₅₀, MIC, or binding affinity (Kd) measurements.

Include controls for fluorine-specific effects (e.g., non-fluorinated analogs) to isolate electronic contributions .

Advanced: What computational tools predict the conformational impact of the difluoromethyl group on quinoline-protein interactions?

Answer:

Molecular dynamics (MD) simulations using force fields parameterized for fluorine (e.g., CFF91) model steric and electrostatic effects. Docking studies with AutoDock Vina or Schrödinger Suite should incorporate fluorine’s van der Waals radius (1.47 Å) and partial charges. Cross-validate predictions with experimental data (e.g., X-ray co-crystal structures of fluorinated inhibitors) .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and fume hoods for aerosol prevention.

- Waste disposal : Segregate fluorinated waste for incineration by licensed facilities to avoid environmental release of HF .

- Emergency measures : Neutralize spills with calcium carbonate to immobilize fluoride ions .

Advanced: How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound derivatives?

Answer:

Systematically vary substituents at C4, C6, and C8 positions to modulate electronic and steric effects. For example:

- C4 modifications : Bulky groups (e.g., adamantyl) enhance hydrophobic binding in enzyme pockets .

- C6/C8 fluorination : Additional fluorine atoms tune solubility and metabolic stability .

Quantitative SAR (QSAR) models using Hammett constants (σ) or π-hydrophobicity parameters guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products